molecular formula C10H14N6O B1446168 3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole CAS No. 1710195-54-2

3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole

Cat. No.: B1446168
CAS No.: 1710195-54-2
M. Wt: 234.26 g/mol
InChI Key: BWRFCZOFHLCZDR-UHFFFAOYSA-N
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Description

The compound “3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole” is a complex organic molecule that contains several interesting functional groups. These include a pyrrolidine ring, a 1,2,3-triazole ring, and a 1,2,4-oxadiazole ring . Each of these groups can confer different properties to the molecule, and their combination in one molecule can lead to interesting chemical behavior.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests that it could have a fairly rigid structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups it contains. For example, the triazole and oxadiazole rings are aromatic and might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a good hydrogen bond acceptor .

Scientific Research Applications

Antimicrobial Activity

Compounds related to 3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole, specifically those containing 1,2,4-oxadiazole and 1,2,3-triazole rings, have been synthesized and found to exhibit strong antimicrobial activities. A study by Krolenko et al. (2016) investigated the synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings. These compounds demonstrated significant effectiveness against various microbial strains, highlighting the potential of such structures in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).

Anti-protozoal and Anti-cancer Properties

The exploration of 1,2,4-oxadiazole and 1,2,3-triazole containing compounds extends beyond antimicrobial activity. Dürüst et al. (2012) designed and synthesized a series of novel oxadiazolyl pyrrolo triazole diones to investigate their in vitro anti-protozoal and cytotoxic activities. These compounds were found to exhibit varying degrees of effectiveness against protozoal pathogens and cancer cells, indicating their potential as templates for the development of new therapeutic agents (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Catalytic Applications in Green Chemistry

Another fascinating application of compounds related to this compound is in the field of catalysis. Bumagin et al. (2018) synthesized new substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles and explored their use in preparing palladium(II) complexes. These complexes demonstrated high turnover numbers in C-C cross-coupling reactions under Green Chemistry conditions, underscoring the potential of these structures in sustainable catalytic processes (Bumagin, Kletskov, Petkevich, Kolesnik, Lyakhov, Ivashkevich, Baranovsky, Kurman, & Potkin, 2018).

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties . Therefore, it is plausible that this compound may also target neuronal cells and inflammatory pathways.

Mode of Action

Based on the properties of similar compounds, it may interact with its targets to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in cells . These interactions could lead to reduced inflammation and enhanced neuroprotection.

Biochemical Pathways

Similar compounds have been shown to inhibit the endoplasmic reticulum (er) stress pathway and the nf-kb inflammatory pathway . Therefore, it is plausible that this compound may also affect these pathways, leading to downstream effects such as reduced inflammation and enhanced neuroprotection.

Result of Action

Similar compounds have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and the apoptosis marker cleaved caspase-3 in human neuronal cells . Therefore, it is plausible that this compound may also have similar effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it is handled .

Future Directions

Future research on this compound could involve studying its properties in more detail, exploring its potential uses, and developing methods to synthesize it more efficiently .

Biochemical Analysis

Biochemical Properties

3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as alpha-glucosidase and alpha-amylase, which are involved in carbohydrate metabolism . The inhibition of these enzymes can lead to a decrease in glucose production, making this compound a potential candidate for antidiabetic therapies. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in glucose metabolism, leading to altered cellular glucose levels . Furthermore, this compound can impact cell signaling pathways by interacting with key proteins, thereby influencing various cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes such as alpha-glucosidase and alpha-amylase, inhibiting their activity and reducing glucose production . Additionally, it can interact with transcription factors and other regulatory proteins, leading to changes in gene expression that affect cellular metabolism and function . These interactions highlight the compound’s potential as a therapeutic agent in metabolic disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant adverse effects . At higher doses, toxic effects such as liver damage and metabolic disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to affect pathways related to carbohydrate metabolism, leading to changes in glucose and glycogen levels . Additionally, it can influence lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation . These interactions highlight the compound’s potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transporters and distributed to different cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular distribution of the compound can affect its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

3-ethyl-5-(1-pyrrolidin-3-yltriazol-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O/c1-2-9-12-10(17-14-9)8-6-16(15-13-8)7-3-4-11-5-7/h6-7,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRFCZOFHLCZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN(N=N2)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole
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3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole
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3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole
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3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole
Reactant of Route 5
3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole
Reactant of Route 6
3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole

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